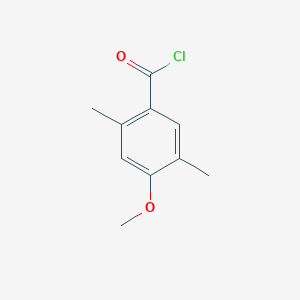
4-Methoxy-2,5-dimethyl-benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,5-dimethyl-benzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, featuring methoxy and dimethyl substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-2,5-dimethyl-benzoyl chloride can be synthesized through the Friedel-Crafts acylation of 4-methoxy-2,5-dimethylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2,5-dimethyl-benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 4-methoxy-2,5-dimethylbenzoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
4-Methoxy-2,5-dimethylbenzoic Acid: Formed through hydrolysis.
4-Methoxy-2,5-dimethylbenzyl Alcohol: Formed through reduction.
Aplicaciones Científicas De Investigación
4-Methoxy-2,5-dimethyl-benzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as an acylating agent in organic synthesis to introduce the 4-methoxy-2,5-dimethylbenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,5-dimethyl-benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is due to the electron-withdrawing nature of the acyl chloride group, which makes the carbonyl carbon highly electrophilic. The methoxy and dimethyl substituents on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoyl Chloride: Similar structure but lacks the dimethyl substituents.
2,5-Dimethylbenzoyl Chloride: Similar structure but lacks the methoxy substituent.
Benzoyl Chloride: The parent compound without any substituents.
Uniqueness
4-Methoxy-2,5-dimethyl-benzoyl chloride is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. These substituents can influence the compound’s reactivity, making it more selective in certain reactions compared to its unsubstituted or singly substituted counterparts.
Propiedades
Número CAS |
279693-84-4 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
4-methoxy-2,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3 |
Clave InChI |
UUUGTQQBRHCXJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















